

# Application Note: Acid Extraction of Histones for Acetylation Analysis

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## Compound of Interest

Compound Name: HL16

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## Introduction

Histones are fundamental nuclear proteins responsible for packaging eukaryotic DNA into a compact structure known as chromatin.[1] The post-translational modification (PTM) of histones, including acetylation, plays a critical role in regulating gene expression, DNA repair, and chromosome condensation.[1][2][3] Histone acetylation is a dynamic process regulated by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). HATs add acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation. Conversely, HDACs remove these acetyl marks, resulting in chromatin compaction and transcriptional repression.[4][5]

Due to their highly basic nature, histones can be effectively isolated from other cellular proteins and DNA through acid extraction.[6][7][8] This method leverages the high solubility of histones in acidic conditions. This application note provides a detailed protocol for the acid extraction of histones from cultured cells, optimized for the subsequent analysis of acetylation status by methods such as Western blotting or mass spectrometry.[9][10] To preserve the native acetylation state, it is crucial to include deacetylase inhibitors, such as Sodium Butyrate, throughout the extraction process.[11][12]

## Experimental Protocols

### I. Required Materials and Reagents

#### Reagent Preparation

Reagent	Composition	Storage
Phosphate-Buffered Saline (PBS)	137 mM NaCl, 2.7 mM KCl, 10 mM Na <sub>2</sub> HPO <sub>4</sub> , 1.8 mM KH <sub>2</sub> PO <sub>4</sub> , pH 7.4	Room Temperature
Triton Extraction Buffer (TEB)	PBS containing: 0.5% Triton X-100 (v/v), 2 mM Phenylmethylsulfonyl Fluoride (PMSF), 5 mM Sodium Butyrate	4°C
0.2 N Hydrochloric Acid (HCl)	Dilute concentrated HCl (e.g., 12.1 N) in distilled water.	Room Temperature
Acetone	ACS Grade	-20°C

Note: PMSF is unstable in aqueous solutions; it should be added fresh to the TEB from a 200 mM stock in isopropanol just before use. Sodium Butyrate is added to inhibit HDAC activity and preserve histone acetylation levels.[\[11\]](#)

### Equipment

- Refrigerated centrifuge
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Dounce homogenizer (optional, for tissue)[\[6\]](#)
- Ice bucket
- Vortex mixer
- Spectrophotometer or plate reader for protein quantification

## II. Protocol for Histone Extraction from Cultured Cells

This protocol is adapted for a starting cell number of approximately  $1 \times 10^7$  cells.[\[12\]](#)

- Cell Harvesting:
  - For adherent cells, wash with ice-cold PBS, then scrape cells into a conical tube.
  - For suspension cells, collect cells directly into a conical tube.
  - Pellet the cells by centrifugation at 1,000 rpm (approx. 300 x g) for 5 minutes at 4°C.[6]
  - Discard the supernatant and wash the cell pellet twice with 10 mL of ice-cold PBS, supplemented with 5 mM Sodium Butyrate.[11][12]
- Cell Lysis and Nuclei Isolation:
  - Resuspend the cell pellet in 1 mL of ice-cold Triton Extraction Buffer (TEB).[12]
  - Lyse the cells by incubating on ice for 10 minutes with gentle stirring or occasional vortexing.[11][12] This step releases the nuclei.
  - Centrifuge at 2,000 rpm (approx. 600 x g) for 10 minutes at 4°C to pellet the nuclei.[11][12]
  - Carefully remove and discard the supernatant, which contains the cytoplasmic proteins.
- Acid Extraction of Histones:
  - Resuspend the nuclear pellet in 400 µL of 0.2 N HCl.[11] The volume can be adjusted based on the pellet size, maintaining a cell density of approximately  $4 \times 10^7$  cells/mL.[12]
  - Incubate the mixture overnight at 4°C with gentle rotation to extract the acid-soluble histones.[11][12] Alternatively, a shorter incubation of 1-4 hours can be sufficient.[13][14]
- Collection of Histone Extract:
  - Centrifuge the acid-lysate at 12,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.[15]
  - Carefully transfer the supernatant, which contains the histone proteins, to a new pre-chilled 1.5 mL microcentrifuge tube.[13]
- Histone Precipitation (Optional but Recommended for Concentration):

- To precipitate the histones, add 8 volumes of ice-cold acetone to the supernatant.[12]
- Incubate at -20°C overnight.[12][15]
- Pellet the histones by centrifuging at 12,000 rpm for 5 minutes at 4°C.[15]
- Discard the supernatant and wash the pellet once with ice-cold acetone.[2]
- Air-dry the pellet for 10-20 minutes at room temperature. Do not over-dry, as this will make resuspension difficult.[2]
- Resuspend the histone pellet in an appropriate volume (e.g., 50-100 µL) of sterile water or a suitable buffer for downstream analysis.

### III. Quantification and Quality Control

**Protein Quantification** The concentration of the extracted histones should be determined before downstream analysis.

Method	Wavelength/Reagent	Notes
Bradford Assay	Coomassie Brilliant Blue G-250	Standard method for protein quantification.[11]
BCA Assay	Bicinchoninic acid	Compatible with most buffers, provides accurate quantification.[14]
Absorbance at 230 nm	230 nm	Histones have a peak absorbance at 230 nm due to their high peptide bond content.[16]

**Purity Assessment** Assess the purity of the histone extract by SDS-PAGE followed by Coomassie Brilliant Blue staining.

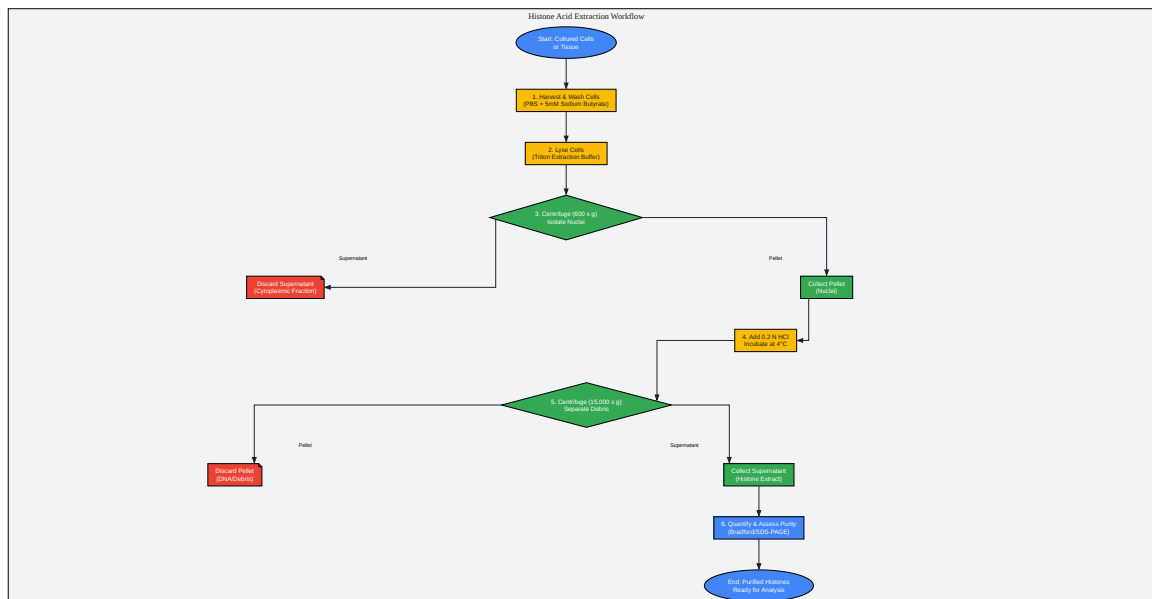
- Load 5-10 µg of the histone extract onto a 15% SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.

- Stain the gel with Coomassie Brilliant Blue.
- A pure histone preparation should show four major bands corresponding to the core histones (H2A, H2B, H3, and H4) between 11 and 17 kDa, and potentially a band for linker histone H1 around 21 kDa.[\[14\]](#)

## IV. Downstream Application: Western Blot for Acetylation Analysis

- Sample Preparation: Dilute 0.5-1 µg of extracted histones in 1X LDS sample buffer supplemented with a reducing agent like DTT (100 mM). Boil samples at 95°C for 5 minutes.
- Gel Electrophoresis: Load samples onto a 10-20% Bis-Tris or Tris-Glycine gel and run to separate the proteins.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[17\]](#) A 0.2 µm membrane is recommended for small proteins like histones.[\[17\]](#)
- Membrane Staining (Optional): Verify successful transfer by staining the membrane with Ponceau S.
- Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-Acetyl-Histone H3) diluted in the blocking buffer. Incubation is typically performed for 1.5 hours at room temperature or overnight at 4°C.[\[17\]](#)
- Washing: Wash the membrane three times for 10 minutes each with TBST.[\[17\]](#)
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[17\]](#)
- Detection: After final washes with TBST, visualize the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Visualizations



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Caption: Workflow for the acid extraction of histones.

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